molecular formula C21H24ClN3O2 B13743000 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride CAS No. 20887-14-3

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride

Cat. No.: B13743000
CAS No.: 20887-14-3
M. Wt: 385.9 g/mol
InChI Key: MHOOCICWZSOJHM-UHFFFAOYSA-N
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Description

The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride (hereafter referred to as Compound A) features a 4(1H)-quinazolinone core with a 2,3-dihydro scaffold, a phenyl substituent at position 3, and a piperidinoacetyl group at position 1, forming a hydrochloride salt.

Properties

CAS No.

20887-14-3

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C21H23N3O2.ClH/c25-20(15-22-13-7-2-8-14-22)24-16-23(17-9-3-1-4-10-17)21(26)18-11-5-6-12-19(18)24;/h1,3-6,9-12H,2,7-8,13-16H2;1H

InChI Key

MHOOCICWZSOJHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

  • Niementowski's Synthesis : Heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C to obtain 3,4-dihydro-4-oxoquinazoline derivatives.
  • Grimmel, Guinther, and Morgan's Synthesis : Heating o-amino benzoic acids with amines and phosphorus trichloride in toluene to yield 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.
  • Isatoic Anhydride Method : Refluxing isatoic anhydride with amines in the presence of ethyl orthoformate to form dihydro-4-oxoquinazolines without isolating intermediates.

These methods provide the quinazolinone core, which can be further modified to introduce the piperidinoacetyl substituent.

Specific Preparation Method for 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride

Starting Materials and Key Intermediates

Stepwise Synthesis Procedure

The synthesis involves six main steps as follows:

Step Reaction Description Conditions Yield (%)
1 Acylation of Anthranilic Acid Anthranilic acid reacts with butyryl chloride to form N-butyryl anthranilic acid Room temp to reflux Not specified
2 Cyclization N-butyryl anthranilic acid treated with acetic anhydride to form benzoxazin-4-one Reflux in acetic anhydride Crystalline product
3 Amination Benzoxazinone reacts with aniline or benzyl amine to yield 2,3-disubstituted quinazolinones Reflux in ethanol or suitable solvent Moderate to good
4 Bromination Quinazolinones brominated to introduce bromine substituent Brominating agent, controlled conditions Moderate
5 Hydrazine substitution Brominated quinazolinones treated with phenyl hydrazine to form hydrazinyl derivatives Reflux in ethanol, 6 h 30-50%
6 Acylation with Piperidinoacetyl chloride Hydrazinyl derivatives acylated with piperidinoacetyl chloride in dichloromethane with triethylamine to form final product 0°C, 4-5 h 25-30%

Detailed Example: Preparation of 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one (Intermediate)

  • Phenyl hydrazine (0.04 mol) added to a solution of brominated quinazolinone (0.01 mol) in ethanol (15 ml).
  • Refluxed for 6 hours.
  • Product crystallized from ethanol, yield 30%, melting point 216-217°C.
  • Characterization by IR, ^1H NMR, and mass spectrometry confirmed the structure.

Final Acylation to Form Piperidinoacetyl Derivative

  • Acid chlorides (including piperidinoacetyl chloride) added dropwise to a solution of hydrazinyl quinazolinone in dichloromethane with triethylamine.
  • Reaction stirred at 0°C for 4-5 hours.
  • Purification by column chromatography or preparative thin-layer chromatography.
  • Yields ranged from 25-30%.
  • Final compounds confirmed by IR, ^1H NMR, and mass spectra.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Notes
Niementowski's Anthranilic acid derivatives Formamide 125-130°C heating Moderate Simple cyclization
Grimmel et al. o-Amino benzoic acids Amines, PCl3 Heating in toluene Moderate Suitable for disubstituted quinazolinones
Benzoxazinone route Anthranilic acid, butyryl chloride Acetic anhydride, amines Reflux conditions Moderate to good Allows functionalization at multiple positions
Hydrazine substitution + Acylation Brominated quinazolinones Phenyl hydrazine, acid chlorides Reflux, 0°C acylation 25-50% Enables introduction of piperidinoacetyl group

The benzoxazinone route followed by hydrazine substitution and acylation is the most versatile and commonly employed for preparing complex substituted quinazolinones such as 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride.

In-Depth Characterization and Analytical Data

The synthesized compounds were characterized by:

These analytical techniques confirm the successful synthesis and purity of the target compound and intermediates.

Summary Table of Key Synthetic Steps for 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride

Step Compound Reagents Conditions Yield (%) Characterization
1 N-butyryl anthranilic acid Butyryl chloride Room temp to reflux Not specified -
2 Benzoxazin-4-one Acetic anhydride Reflux Crystalline IR, mp
3 2,3-disubstituted quinazolinones Aniline or benzyl amine Reflux Moderate IR, ^1H NMR
4 Brominated quinazolinones Brominating agent Controlled temp Moderate IR, ^1H NMR
5 Hydrazinyl quinazolinones Phenyl hydrazine Reflux 6 h 30-50 IR, ^1H NMR, MS
6 Piperidinoacetyl quinazolinone hydrochloride Piperidinoacetyl chloride, triethylamine 0°C, 4-5 h 25-30 IR, ^1H NMR, MS

The preparation of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride is achieved through a multi-step synthesis starting from anthranilic acid. The key steps involve acylation, cyclization to benzoxazinone, amine substitution, bromination, hydrazine substitution, and final acylation with piperidinoacetyl chloride. This method allows for the precise introduction of the piperidinoacetyl group, yielding the hydrochloride salt of the target compound with moderate yields. The process is well-documented and supported by comprehensive spectroscopic characterization, making it a reliable and authoritative approach in heterocyclic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, altering its pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various halides, acids, and bases under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

Key Structural Features:

  • 4(1H)-Quinazolinone Core: Unlike the more common 4(3H)-quinazolinones (e.g., alfuzosin and prazosin), the keto group at position 4 in Compound A resides in the 1H tautomeric form, which may influence electronic properties and binding interactions .
  • Substituents: 3-Phenyl Group: Introduces steric bulk and lipophilicity. 1-Piperidinoacetyl Group: A rare substitution combining a piperidine ring (a common pharmacophore) with an acetyl linker, likely influencing receptor affinity and pharmacokinetics .

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents (Positions) Key Structural Differences Reference
Compound A 4(1H)-quinazolinone 3-Ph, 1-(piperidinoacetyl) 1-Substitution; dihydro scaffold
Alfuzosin Hydrochloride 4(3H)-quinazolinone 2-Furan-2-yl, 4-amino-6,7-dimethoxy 4(3H) tautomer; 2- and 4-substitutions
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 4(1H)-quinazolinone 3-Ph, 2-thioxo, 7-Cl Thioxo group at C2; chloro at C7
2-Ethyl-3-isopropyl-4(3H)-quinazolinone 4(3H)-quinazolinone 2-Et, 3-iPr Alkyl substituents; 4(3H) tautomer

Key Observations :

  • Tautomerism: Compound A’s 4(1H) core differentiates it from most clinically approved quinazolinones (e.g., alfuzosin), which are 4(3H) tautomers. This may alter hydrogen-bonding capacity and target selectivity .
  • Substitution Position: The 1-piperidinoacetyl group in Compound A is uncommon; most analogues feature substitutions at C2 or C3 (e.g., 2-thioxo or 3-aryl groups) .

Comparison with Other Methods :

  • Mechanochemical Synthesis: Solvent-free grinding with Brønsted acids (e.g., thiamine hydrochloride) yields 2,3-dihydroquinazolinones but typically lacks complex substituents like piperidinoacetyl .
  • Acylation Reactions : Spiro-piperidine quinazolines are synthesized via acylation of piperidine precursors, but these lack the dihydro scaffold .

Contradictions :

  • Substitution vs.

Physicochemical Properties

Property Compound A (Hydrochloride) 7-Chloro-3-phenyl-2-thioxo analogue Alfuzosin (Hydrochloride)
Solubility High (due to HCl salt) Moderate (thioxo reduces polarity) High
Molecular Weight ~430 g/mol (estimated) 306.77 g/mol 425.89 g/mol
LogP ~2.5 (piperidine increases lipophilicity) ~3.1 (Cl and thioxo) 1.8

Key Insight : The hydrochloride salt enhances Compound A ’s aqueous solubility compared to neutral analogues, which is critical for oral bioavailability.

Q & A

Q. Advanced

  • 3-Phenyl group : Enhances hydrophobic interactions with target proteins, increasing binding affinity .
  • 1-(Piperidinoacetyl) side chain : Introduces basicity and hydrogen-bonding capacity, improving solubility and target engagement .
    Comparative SAR studies with analogs (e.g., diethylaminoethyl vs. piperidinoacetyl substituents) reveal that bulkier side chains reduce off-target effects while maintaining potency .

What methodologies resolve discrepancies in reported biological data?

Q. Advanced

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Meta-analysis : Pool data from multiple studies to identify trends, accounting for variables like assay sensitivity and compound purity .
  • Dose-response validation : Replicate studies across a concentration gradient to confirm IC₅₀ values .

How is the hydrochloride salt form confirmed analytically?

Q. Basic

  • XRD : Detects crystalline salt lattice patterns .
  • Chloride ion titration : Quantifies HCl content via argentometric methods .
  • Thermogravimetric analysis (TGA) : Measures decomposition temperature shifts due to salt formation .

What strategies assess preclinical toxicity?

Q. Advanced

  • In vitro cytotoxicity : MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .
  • Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
  • In vivo models : Rodent studies monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) after dose escalation .

How can in silico modeling predict pharmacokinetics?

Q. Advanced

  • ADMET prediction : Tools like SwissADME estimate absorption (LogP), metabolism (CYP450 interactions), and excretion .
  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
  • MD simulations : Analyze stability of compound-protein complexes over nanosecond timescales .

What techniques validate compound purity for biological assays?

Q. Basic

  • HPLC : Purity >95% confirmed using C18 columns and UV detection (λ = 254 nm) .
  • TLC : Monitor reaction progress with silica gel plates and iodine visualization .
  • Karl Fischer titration : Quantify residual solvents (e.g., CH₂Cl₂) to <0.1% .

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